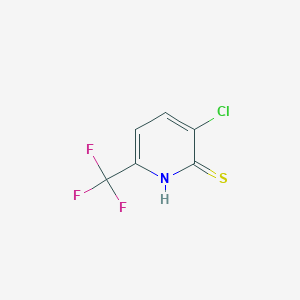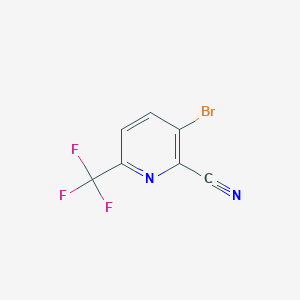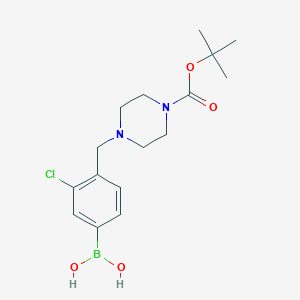
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronsäure
Übersicht
Beschreibung
The compound (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid is also known as 4-(4-t-BOC-Piperazinomethyl)phenylboronic acid . It is a boronic acid derivative with a piperazine ring structure.
Synthesis Analysis
The synthesis of this compound involves the use of n-butyllithium and triisopropyl borate in anhydrous tetrahydrofuran (THF) at -78°C to 20°C under an inert atmosphere . The reaction is monitored by thin layer chromatography and upon completion, the solvent is evaporated and the product is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular formula of this compound is C16H25BN2O4 . The InChI code is1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)17(21)22/h4-7,21-22H,8-12H2,1-3H3 . Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvolles Reagenz in der organischen Synthese, insbesondere in Suzuki-Kupplungsreaktionen . Die Boronsäuregruppe kann Bindungen mit verschiedenen organischen Einheiten eingehen, was die Konstruktion komplexer Moleküle erleichtert. Dies ist entscheidend für die Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien.
Medizinische Chemie
In der medizinischen Chemie wird die tert-Butoxycarbonyl (Boc)-geschützte Piperazin-Einheit häufig im Wirkstoffdesign eingesetzt . Es ist eine häufige Strukturkomponente in Molekülen, die auf Erkrankungen des zentralen Nervensystems abzielen, da es die Blut-Hirn-Schranke passieren kann.
Peptidsynthese
Die Boc-Gruppe ist eine Standard-Schutzgruppe für Amine in der Peptidsynthese . Sie ist säurelabil, d. h., sie kann unter schwach sauren Bedingungen entfernt werden, ohne andere empfindliche funktionelle Gruppen in der Peptidkette zu beeinträchtigen.
Materialwissenschaft
Boronsäuren sind dafür bekannt, mit Diolen und anderen Lewis-Basen zu interagieren, was in der Materialwissenschaft für die Herstellung von selbstheilenden Materialien, Sensoren und intelligenten Polymeren genutzt werden kann .
Analytische Chemie
Aufgrund seiner spezifischen Reaktivität kann diese Verbindung in der analytischen Chemie als Derivatisierungsmittel zur Detektion und Quantifizierung verschiedener biologischer Substanzen, einschließlich Zucker und Neurotransmitter, verwendet werden .
Chemische Biologie
In der chemischen Biologie können Boronsäuren verwendet werden, um kohlenhydratvermittelte biologische Prozesse zu untersuchen. Sie können die Struktur von Zuckern nachahmen und so zum Verständnis der Zucker-Protein-Interaktionen beitragen .
Katalyse
Die Boronsäureeinheit spielt eine Schlüsselrolle in katalytischen Prozessen, insbesondere in der Übergangsmetallkatalyse. Sie kann Komplexe mit Metallen bilden, die dann als Katalysatoren in verschiedenen organischen Umwandlungen eingesetzt werden .
Umweltwissenschaften
Boronsäuren können in der Umweltwissenschaft zur Entfernung von Schadstoffen eingesetzt werden. Sie können stabile Komplexe mit verschiedenen Verunreinigungen bilden und so deren Extraktion und Abbau unterstützen .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
[3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)10-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVLNNKYODGSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118650 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704074-51-0 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



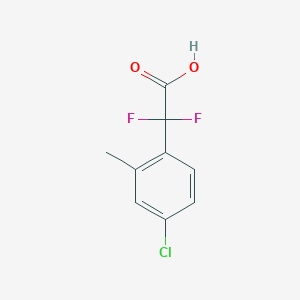
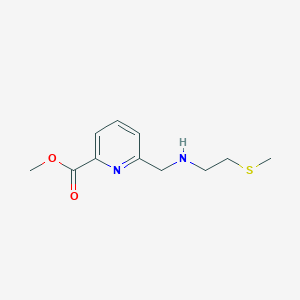



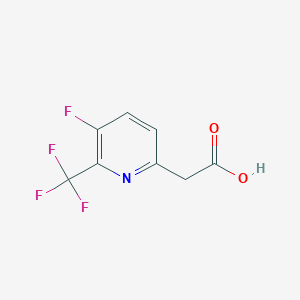
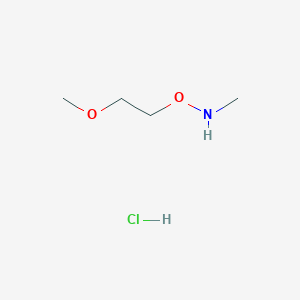
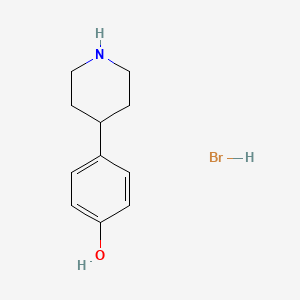
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)

